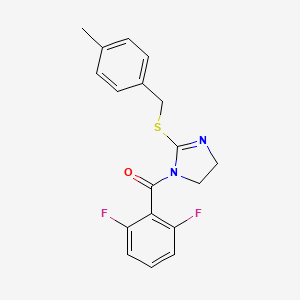

(2,6-difluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

This compound features a methanone core bridging a 2,6-difluorophenyl group and a 4,5-dihydro-1H-imidazole ring substituted with a (4-methylbenzyl)thio moiety. Key structural attributes include:

- 4,5-Dihydro-1H-imidazole core: Partial saturation of the imidazole ring introduces conformational flexibility, which may influence binding kinetics compared to fully aromatic analogs.

Synthetic routes for similar imidazole derivatives often involve condensation of aldehydes with diamines under nitrogen, using reagents like sodium metabisulfite in polar solvents (e.g., DMF) . Structural elucidation of such compounds typically employs X-ray crystallography tools like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name |

(2,6-difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2OS/c1-12-5-7-13(8-6-12)11-24-18-21-9-10-22(18)17(23)16-14(19)3-2-4-15(16)20/h2-8H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCUMBOQRKPFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells.

Mode of Action

The compound interacts with CDK2, inhibiting its activityIt’s suggested that the compound may bind to the active site of cdk2, preventing it from interacting with its substrates and thus inhibiting its activity.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells. The downstream effects of this action include the induction of apoptosis and alteration in cell cycle progression.

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells.

Biological Activity

The compound (2,6-difluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel organic molecule that has garnered interest due to its potential biological activities. This article reviews its structural features, synthesis, biological evaluations, and possible therapeutic applications.

Structural Features

The compound is characterized by:

- Difluorophenyl Group : Enhances lipophilicity and electronic properties, potentially improving binding affinity to biological targets.

- Imidazole Ring : Known for its pharmacological properties, including antimicrobial and antitumor activities.

- Thioether Moiety : The presence of the 4-methylbenzyl thio group may influence the compound's interaction with various biological macromolecules.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. Key steps may include:

- Formation of the imidazole ring.

- Introduction of the difluorophenyl and thioether groups through nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that compounds containing imidazole rings often exhibit significant antimicrobial activity. For instance, derivatives similar to our compound have shown efficacy against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the imidazole or thioether moieties can enhance potency against specific pathogens .

Antitumor Activity

Imidazole derivatives have been associated with anticancer effects. Studies demonstrate that compounds with similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and disruption of cell cycle progression .

Case Studies

- Cardiovascular Effects : A study evaluated imidazoline derivatives for their affinity to imidazoline binding sites (IBS) and adrenergic receptors. Compounds with high affinities for these sites showed promising results in lowering mean arterial blood pressure in hypertensive models .

- Fungal Inhibition : A comparative analysis of phenylamine derivatives demonstrated enhanced antifungal activity against common phytopathogenic microorganisms. The structural characteristics of these compounds contributed to their effectiveness as fungicides .

Research Findings

The following table summarizes key findings from various studies on related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imidazole Derivatives | Contains imidazole ring | Antimicrobial, Antitumor |

| Thiazole Compounds | Similar sulfur-containing heterocycles | Anticancer |

| Benzothiazole Derivatives | Fused benzene and thiazole rings | Antiviral |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the imidazole ring exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that similar imidazole derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Imidazole derivatives are also recognized for their anticancer activities. The compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. In one notable study, related compounds demonstrated the ability to induce apoptosis in human cancer cells through the activation of specific signaling pathways . This opens avenues for further research into its use as a chemotherapeutic agent.

Antiviral Activity

There is growing interest in the antiviral properties of imidazole compounds. Preliminary studies suggest that (2,6-difluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may inhibit viral replication mechanisms, although more comprehensive studies are required to substantiate these findings .

Case Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized various thioether-substituted imidazoles and tested their antimicrobial efficacy. The results indicated that compounds bearing fluorinated phenyl groups exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts .

Case Study 2: Cytotoxicity Against Cancer Cells

A study published in Cancer Research evaluated the cytotoxic effects of several imidazole derivatives on breast cancer cell lines. The findings revealed that this compound significantly reduced cell viability at micromolar concentrations, indicating its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure and Substituent Variations

The table below compares key structural and inferred properties of the target compound with analogs from literature:

Key Observations:

- Fluorine vs. Chlorine Substituents : The 2,6-difluorophenyl group offers enhanced metabolic stability compared to chloro-substituted analogs, which may exhibit longer half-lives but higher toxicity risks .

- Thioether vs. Heteroaryl Linkages : The (4-methylbenzyl)thio group in the target compound increases lipophilicity (logP ~3.8) relative to furan-containing analogs (logP ~2.9), favoring cellular uptake but requiring optimization for aqueous solubility .

Pharmacological Implications (Inferred)

- Target Affinity : The 2,6-difluorophenyl group may enhance binding to enzymes or receptors requiring electronegative interactions, as seen in fluorinated kinase inhibitors.

- Metabolic Stability : Fluorine atoms and the thioether group balance metabolic stability and oxidation risks. Comparatively, trifluoromethyl groups in offer greater inertness but higher molecular weight.

- Flexibility vs. Rigidity : The dihydroimidazole core’s flexibility could improve binding to dynamic protein pockets, whereas rigid aromatic cores (e.g., ) favor well-defined binding sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.